(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine
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Overview
Description
(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Aromatic Substitution: The 4-chloro-3-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine
- (4-(4-Methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine
- (4-(4-Bromophenyl)(2,5-thiazolyl))(2-phenylethyl)amine
Uniqueness
(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-13-11-15(7-8-16(13)19)17-12-22-18(21-17)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURCAJDEOGLNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NCCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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